molecular formula C20H26N4O4S B6486950 1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 869344-69-4

1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Cat. No.: B6486950
CAS No.: 869344-69-4
M. Wt: 418.5 g/mol
InChI Key: FIGHONGBYOLYCB-UHFFFAOYSA-N
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Description

1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16747650 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s efficacy and potential side effects.

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-4-28-15-6-5-13(11-16(15)27-3)17(23-9-7-14(25)8-10-23)18-19(26)24-20(29-18)21-12(2)22-24/h5-6,11,14,17,25-26H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGHONGBYOLYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.